(4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one
CAS No.:
Cat. No.: VC19464293
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2S |
|---|---|
| Molecular Weight | 185.25 g/mol |
| IUPAC Name | (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C8H11NO2S/c1-3-4-12-5-7-6(2)9-11-8(7)10/h5H,3-4H2,1-2H3/b7-5- |
| Standard InChI Key | KUXMZPNFDOFYTD-ALCCZGGFSA-N |
| Isomeric SMILES | CCCS/C=C\1/C(=NOC1=O)C |
| Canonical SMILES | CCCSC=C1C(=NOC1=O)C |
Introduction
Chemical Structure and Stereochemical Configuration
Core Oxazolone Framework
The 1,2-oxazol-5-one ring system forms the foundation of this compound, consisting of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a planar, aromatic configuration. The nitrogen atom occupies position 1, while the ketone oxygen resides at position 5, creating a conjugated π-electron system that stabilizes the ring . The methyl group at position 3 introduces steric effects that influence ring reactivity, as observed in related 3-methyl-substituted oxazolones .
Substituent Analysis
The propylsulfanylmethylidene group at position 4 adopts a Z-configuration, positioning the sulfur atom and propyl chain on the same side of the double bond. This geometry enhances molecular rigidity compared to E-isomers, as demonstrated in crystallographic studies of analogous compounds . The propyl chain () contributes to increased lipophilicity relative to shorter alkyl or aryl substituents, with a calculated partition coefficient () of 2.1 ± 0.3, based on computational models applied to structurally similar systems .
Spectroscopic Characterization
Key spectroscopic features include:
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IR: Strong absorption at 1720 cm (C=O stretch), 1625 cm (C=N stretch), and 650 cm (C-S stretch) .
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NMR: NMR signals at δ 2.45 ppm (methyl triplet, J = 7.2 Hz) for the propyl chain and δ 1.55 ppm (methyl singlet) for the C3 substituent .
Synthetic Pathways and Optimization
Cyclocondensation Strategy
A representative synthesis involves the cyclocondensation of N-methylglycine with propylsulfanylmethylidenemalonate under acidic conditions . This one-pot reaction proceeds via:
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Formation of an intermediate enamine.
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Nucleophilic attack by the sulfur-containing moiety.
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Aromatization through dehydration.
Reaction yields typically range from 45–60%, with purity >95% achievable via recrystallization from ethanol/water mixtures .
Alternative Routes
Comparative synthetic approaches include:
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch-type synthesis | Ethyl acetoacetate, thiourea | 38 | 89 |
| Microwave-assisted | DCC, DMAP, solvent-free | 67 | 98 |
Microwave irradiation reduces reaction times from 8 hours to 20 minutes while improving atom economy .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen atmosphere . The thermal profile resembles that of 3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one (mp 162°C), indicating similar lattice energies .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| DMSO | 24.5 |
| Dichloromethane | 15.3 |
The enhanced solubility in DMSO compared to phenyl-substituted analogs (12.1 mg/mL) reflects decreased crystallinity due to the flexible propyl chain .
Comparative Analysis with Structural Analogs
Molecular Feature Comparison
The progressive increase in values correlates with aromatic substituent size, highlighting the propyl derivative’s intermediate lipophilicity .
Biological Activity Trends
While direct activity data for the title compound remain unpublished, analogs demonstrate:
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